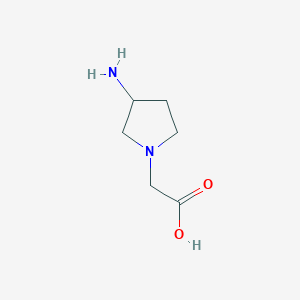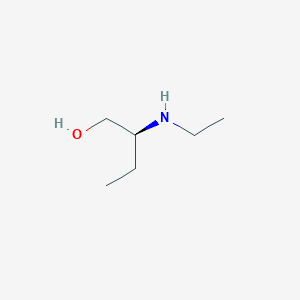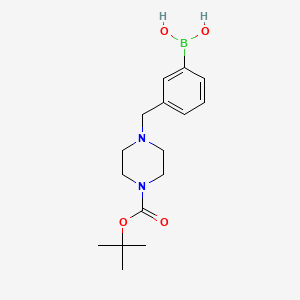![molecular formula C13H16F3NO B1438433 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine CAS No. 405062-74-0](/img/structure/B1438433.png)
3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
Descripción general
Descripción
“3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine” is a chemical compound with the molecular formula C₁₃H₁₆F₃NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of “3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine” and its derivatives is an important area of research in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine” consists of a piperidine ring attached to a trifluoromethylphenoxy group .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including a compound structurally related to 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine, has been conducted. These studies focus on the crystal structure and molecular interactions of such compounds, revealing specific dihedral angles and distances between atoms, which are critical in understanding their potential applications (Li et al., 2005).
Inhibitors in Drug Synthesis and Analysis
- The compound has been involved in the synthesis and analysis of certain drugs, particularly in identifying related substances in drug compounds for treatments like multidrug-resistant tuberculosis. Techniques like NMR, FT-IR, and HRMS have been employed for this purpose (Jayachandra et al., 2018).
Antidepressant Activity
- Analogues of this compound have been synthesized and evaluated for their antidepressant activity. Studies have involved testing their effects on behavior and comparing their activities to known antidepressants, providing insights into their potential therapeutic applications (Kumar et al., 2004).
Crystallography and Pharmacology
- Crystallographic studies have been conducted on similar compounds to understand their structure and potential interactions at the molecular level. Such studies are crucial in pharmacology for designing and predicting the behavior of new drugs (Jasinski et al., 2009).
Theoretical and Experimental Analysis
- Theoretical and experimental analyses of compounds structurally related to 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine have been performed to understand their properties. This includes studies on molecular orbitals, vibrational frequencies, and other electronic properties, contributing to a deeper understanding of their chemical behavior (Ulaş, 2020).
Evaluation as Antidepressant Agents
- Certain derivatives have been evaluated for their potential as antidepressant agents. This includes in vivo and in vitro testing, comparing their biological activity to existing drugs, and understanding their mechanism of action (Balsamo et al., 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenoxy]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-4-1-5-12(7-11)18-9-10-3-2-6-17-8-10/h1,4-5,7,10,17H,2-3,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHAZMIPHVCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656504 | |
| Record name | 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |
CAS RN |
405062-74-0 | |
| Record name | 3-[[3-(Trifluoromethyl)phenoxy]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405062-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)

![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)




![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)
